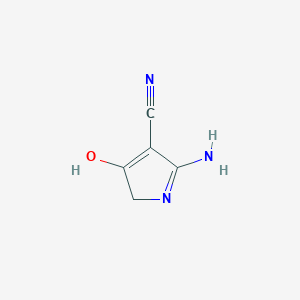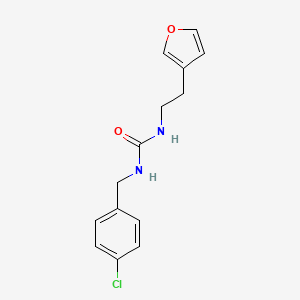![molecular formula C15H13ClN2O3S2 B2915449 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide CAS No. 955221-76-8](/img/structure/B2915449.png)
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide” is a compound that contains a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Benzothiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives have been studied extensively. For instance, the reaction of N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides with 1-(2-chloro ethyl) piperidine hydrochloride yields a series of novel compounds .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The compound could be explored for its efficacy against various bacterial and fungal strains. Research could focus on synthesizing analogs and testing them against a panel of pathogens to determine the minimum inhibitory concentration (MIC) values .
Anticancer Potential
Benzothiazole sulfonamides have shown promise in anticancer studies. Investigating the cytotoxic effects of this compound on different cancer cell lines can provide insights into its potential as a chemotherapeutic agent. Studies may include apoptosis assays and cell viability tests .
Anti-Inflammatory Uses
The anti-inflammatory properties of thiazole compounds are well-documented. This compound could be assessed for its ability to inhibit inflammatory mediators in various in vitro and in vivo models, which might lead to the development of new anti-inflammatory drugs .
Antidiabetic Activity
Thiazoles are known to exhibit antidiabetic activity. The compound could be tested for its ability to modulate blood glucose levels and improve insulin sensitivity. This would involve pharmacological studies and possibly the development of animal models of diabetes .
Hepatoprotective Effects
The hepatoprotective potential of thiazole derivatives makes them candidates for treating liver disorders. Research could focus on the compound’s ability to protect hepatic cells from toxins and its effects on liver enzymes and overall liver function .
Mécanisme D'action
Target of Action
The primary targets of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide acts by inhibiting the COX enzymes . This inhibition suppresses the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into inflammatory mediators like prostaglandins and thromboxanes . This results in a reduction of inflammation and pain.
Pharmacokinetics
Similar compounds are known to have good bioavailability and are well-absorbed in the body .
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of prostaglandins, reducing inflammation and pain . Compounds with similar structures have shown significant anti-inflammatory activity .
Propriétés
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S2/c1-9-3-5-10(6-4-9)23(19,20)18-15-17-13-12(21-2)8-7-11(16)14(13)22-15/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWWRHLDNSFAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2915366.png)


![1'-Acetylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2915371.png)
![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)


![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)
![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![3-(3-chlorophenyl)-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}propanamide](/img/structure/B2915386.png)
![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)